molecular formula C35H35F2N8O5S+ B1236616 Isavuconazonium CAS No. 742049-41-8

Isavuconazonium

Cat. No. B1236616
M. Wt: 717.8 g/mol
InChI Key: RSWOJTICKMKTER-QXLBVTBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isavuconazonium is a triazole antifungal agent used primarily in the treatment of invasive aspergillosis and mucormycosis infections. Isavuconazonium is associated with a low rate of transient and asymptomatic serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute drug induced liver injury.
Isavuconazonium is an organic cation that is the cationic portion of isavuconazonium sulfate (a prodrug for isavuconazole, an antifungal agent used for the treatment of invasive aspergillosis and invasive mucormycosis). It has a role as a prodrug, an ergosterol biosynthesis inhibitor, an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agent.
Isavuconazonium is a second-generation triazole antifungal approved on March 6, 2015 by the FDA for the treatment of invasive aspergillosis and invasive mucormycosis, marketed by Astellas under the brand Cresemba. It is the prodrug form of isavuconazole, the active moiety, and it is available in oral and parenteral formulations. Due to low solubility in water of isavuconazole on its own, the isovuconazonium formulation is favorable as it has high solubility in water and allows for intravenous administration. This formulation also avoids the use of a cyclodextrin vehicle for solubilization required for intravenous administration of other antifungals such as voriconazole and posaconazole, eliminating concerns of nephrotoxicity associated with cyclodextrin. Isovuconazonium has excellent oral bioavailability, predictable pharmacokinetics, and a good safety profile, making it a reasonable alternative to its few other competitors on the market.

Scientific Research Applications

Broad-Spectrum Antifungal Agent

Isavuconazonium sulfate (ISAVUSULF) is recognized as a broad-spectrum triazole agent effective against invasive fungal diseases. It has shown comparable efficacy to voriconazole and amphotericin B in treating invasive aspergillosis (IA) and invasive mucormycosis (IM), respectively, making it a vital option in antifungal therapy (Thompson et al., 2021). Its active moiety, BAL4815, disrupts fungal membrane structure and function by inhibiting ergosterol biosynthesis, showcasing its potency against a wide range of opportunistic and pathogenic fungi (Seyedmousavi et al., 2015).

Pediatric Applications

A phase 1 study underscored the pharmacokinetics, safety, and tolerability of isavuconazole in pediatric patients, demonstrating that the administration of isavuconazonium sulfate in recommended dosages results in drug exposure comparable to adults, ensuring its applicability across different age groups (Arrieta et al., 2021).

Pharmacokinetic Behavior

Isavuconazonium sulfate demonstrates relatively predictable pharmacokinetic behavior across diverse patient populations. Studies assessing the impact of mucositis on oral bioavailability revealed that oral isavuconazole exposure was comparable for patients with and without mucositis, indicating the drug's consistent effectiveness despite the oral health condition (Kovanda et al., 2017).

Clinical Trials and Efficacy

Isavuconazonium has been compared with other antifungal agents like voriconazole in clinical trials for the treatment of invasive mould diseases. The SECURE trial highlighted isavuconazonium's non-inferiority to voriconazole and its better tolerance, with fewer drug-related adverse events, emphasizing its clinical efficacy and safety (Maertens et al., 2016).

properties

CAS RN

742049-41-8

Product Name

Isavuconazonium

Molecular Formula

C35H35F2N8O5S+

Molecular Weight

717.8 g/mol

IUPAC Name

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate

InChI

InChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1

InChI Key

RSWOJTICKMKTER-QXLBVTBOSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O

SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O

Other CAS RN

742049-41-8

synonyms

BAL 8557
BAL-8557
BAL8557
Cresemba
isavuconazole
isavuconazonium sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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